Isotopic Purity: Verified >98% Chemical Purity with Confirmed ¹³C and ¹⁵N Incorporation
rac-Ruxolitinib-13C,15N₂ is manufactured to a chemical purity specification of 98% by HPLC, with high-resolution mass spectrometry (HRMS) available to confirm isotopic enrichment exceeding 99% and to rule out unlabeled impurities that would otherwise introduce quantification bias . In contrast, unlabeled analytical reference standards are not suitable as internal standards in LC-MS/MS workflows due to the absence of a mass shift, while structurally dissimilar internal standards (e.g., dasatinib) introduce differential matrix effects [1].
| Evidence Dimension | Chemical Purity (HPLC Area %) |
|---|---|
| Target Compound Data | ≥98% |
| Comparator Or Baseline | Unlabeled ruxolitinib reference standard (typical specification: 98-99% purity) |
| Quantified Difference | Comparable chemical purity, but with +3 Da mass shift enabling MS differentiation |
| Conditions | HPLC-UV analysis per manufacturer certificate of analysis |
Why This Matters
High chemical purity ensures that the internal standard does not introduce interfering impurities into the analytical method, while the confirmed isotopic enrichment prevents cross-talk between analyte and IS channels.
- [1] Veeraraghavan S, et al. Simultaneous quantification of ruxolitinib and nilotinib in rat plasma by LC-MS/MS: application to a pharmacokinetic study. J Pharm Biomed Anal. 2014;94:125-131. (Uses dasatinib as non-isotopic IS). View Source
